3-(4-Hydroxycyclohexyl)propanoic acid

Overview

Description

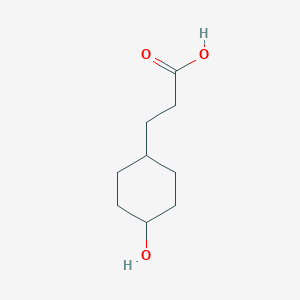

3-(4-Hydroxycyclohexyl)propanoic acid is an organic compound with the molecular formula C9H16O3. It is characterized by a cyclohexane ring substituted with a hydroxy group at the 4-position and a propanoic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of cyclohexene with a suitable oxidizing agent to introduce the hydroxy group, followed by a carboxylation reaction to form the propanoic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of catalysts such as palladium or platinum in the hydroxylation step can enhance the efficiency of the reaction. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Hydroxycyclohexyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Oxidation: Formation of 3-(4-oxocyclohexyl)propanoic acid.

Reduction: Formation of 3-(4-hydroxycyclohexyl)propanol.

Substitution: Formation of 3-(4-chlorocyclohexyl)propanoic acid.

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have demonstrated that derivatives of 3-(4-hydroxyphenyl)amino propanoic acid, closely related to HCPA, exhibit significant anticancer activity. These compounds have shown selective cytotoxicity against various cancer cell lines, including A549 non-small cell lung cancer cells. For instance, certain derivatives were able to reduce A549 cell viability by over 50% and inhibited cell migration, suggesting their potential as anticancer agents . The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance the anticancer efficacy of these compounds.

Antioxidant Activity

HCPA derivatives have also been evaluated for their antioxidant properties. In studies using DPPH radical scavenging assays and ferric reducing antioxidant power (FRAP) assays, several derivatives exhibited robust antioxidant activity, outperforming standard antioxidants like butylated hydroxytoluene (BHT) . This suggests that HCPA derivatives could be developed into nutraceuticals or supplements aimed at reducing oxidative stress.

Synthesis and Derivatives

The synthesis of HCPA and its derivatives typically involves straightforward organic reactions utilizing commercially available starting materials. The ability to modify the structure through various synthetic routes allows for the generation of a library of compounds with diverse biological activities. For example, modifications such as adding hydrophobic groups or altering functional groups can significantly affect the pharmacokinetic properties and biological activities of these compounds .

Therapeutic Applications

Cancer Treatment

The promising anticancer activity of HCPA derivatives positions them as candidates for further development in oncology. Research has indicated that these compounds could be utilized in combination therapies with existing chemotherapeutics to enhance efficacy while potentially reducing side effects .

Neuroprotective Effects

Emerging evidence suggests that HCPA may also possess neuroprotective properties. Some studies have linked related compounds to improved cognitive functions and neuroprotection in animal models, indicating potential applications in treating neurodegenerative diseases .

Anti-inflammatory Applications

There is ongoing research into the anti-inflammatory effects of HCPA derivatives. Compounds with similar structures have shown promise in mitigating inflammation-related conditions, which could expand the therapeutic scope of HCPA beyond oncology .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The propanoic acid group can participate in metabolic pathways, potentially affecting energy production and cellular signaling .

Comparison with Similar Compounds

3-(3-Hydroxycyclohexyl)propanoic acid: Similar structure but with the hydroxy group at the 3-position.

Cyclohexanepropanoic acid, 4-hydroxy-: Another isomer with a different arrangement of functional groups.

Uniqueness: 3-(4-Hydroxycyclohexyl)propanoic acid is unique due to the specific positioning of the hydroxy and propanoic acid groups, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct biological and chemical properties compared to its isomers .

Biological Activity

3-(4-Hydroxycyclohexyl)propanoic acid is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to synthesize findings from various studies, highlighting the compound's biological activity through detailed research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclohexyl group with a hydroxyl substituent, which plays a crucial role in its biological interactions. The hydroxyl group is known for its ability to participate in hydrogen bonding, enhancing the compound's solubility and reactivity with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3-(4-hydroxyphenyl)amino propanoic acid exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown promising results against non-small cell lung cancer (NSCLC) cell lines such as A549. The most notable findings include:

- Cell Viability Reduction : Certain derivatives reduced A549 cell viability by up to 50%, indicating strong cytotoxic effects.

- Migration Inhibition : Compounds also inhibited cell migration, a key factor in cancer metastasis .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | Viability Reduction (%) | Migration Inhibition |

|---|---|---|---|

| Compound 20 | A549 | 50 | Yes |

| Compound 29 | A549 | 31.2 | Yes |

| Compound 32 | A549 | 58.9 | No |

Antioxidant Properties

The antioxidant capabilities of this compound derivatives were evaluated using various assays, including the DPPH radical scavenging assay. These compounds exhibited significant antioxidant activity comparable to established antioxidants like ascorbic acid.

- DPPH Scavenging Activity : Compounds demonstrated varying degrees of radical scavenging ability, with some showing up to 70% inhibition at specific concentrations .

Table 2: Antioxidant Activity of Selected Derivatives

| Compound | DPPH Scavenging (%) at 100 µM |

|---|---|

| Compound 20 | 70 |

| Compound 17 | 65 |

| Compound 19 | 60 |

Antimicrobial Activity

The antimicrobial efficacy of these compounds was assessed against multidrug-resistant pathogens, including strains from the ESKAPE group and Candida auris. The results indicated that several derivatives possess significant antimicrobial properties.

- Minimum Inhibitory Concentrations (MIC) : Notably, some derivatives showed MIC values ranging from 0.5 to 64 µg/mL against resistant strains .

Table 3: Antimicrobial Activity Against Drug-Resistant Pathogens

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Hydrazone 14 | MRSA | 1 |

| Hydrazone 15 | Candida auris | 8 |

| Hydrazone 16 | Vancomycin-resistant E. faecalis | 0.5 |

Case Studies

In a study focusing on the synthesis and evaluation of amino acid derivatives containing the hydroxyl cyclohexyl moiety, researchers reported that modifications significantly enhanced both anticancer and antimicrobial activities. For example, hydrazones derived from these compounds exhibited broad-spectrum activity against various resistant bacterial strains .

Properties

IUPAC Name |

3-(4-hydroxycyclohexyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7-8,10H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDXZMKZOMXYPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90901077 | |

| Record name | NoName_133 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500793-45-3 | |

| Record name | 3-(4-hydroxycyclohexyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.